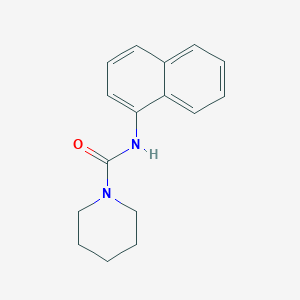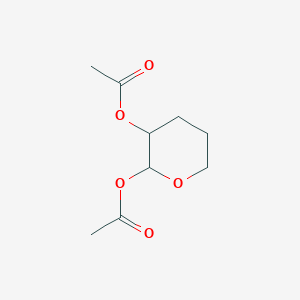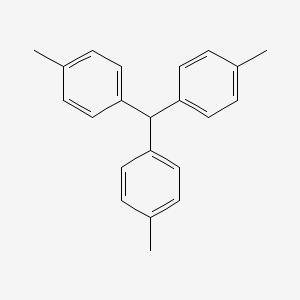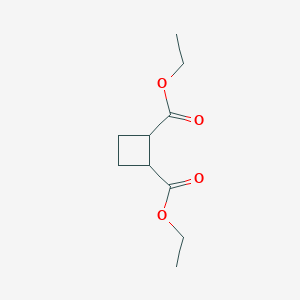
3,4-dimethoxyfuran-2,5-dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxyfuran-2,5-dicarboxylic acid is an organic compound with the molecular formula C8H8O7 It is a derivative of furan, a heterocyclic organic compound, and contains two methoxy groups and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxyfuran-2,5-dicarboxylic acid typically involves the condensation of 1,2-carbonyl compounds such as glyoxal trimer dihydrate, diethyl oxalate, or benzil with dimethyl diglycolate. This reaction is carried out in the presence of potassium hydroxide (KOH) and cyclohexane as the solvent. The mixture is refluxed for 6 to 8 hours, resulting in the formation of the desired product with yields ranging from 73.4% to 98.6% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxyfuran-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxyfuran-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Materials Science: It can be used in the development of new materials, such as environmentally friendly polyesters and other polymers.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxyfuran-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The specific effects depend on the functional groups present and the conditions under which the compound is used. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of new products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydroxyfuran-2,5-dicarboxylic acid
- 2,5-Furandicarboxylic acid
- 3,4-Dimethoxyfuran-2,5-dicarboxylic acid diethyl ester
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy groups and carboxylic acid groups make it versatile for various chemical transformations and applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C8H8O7 |
|---|---|
Molekulargewicht |
216.14 g/mol |
IUPAC-Name |
3,4-dimethoxyfuran-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H8O7/c1-13-3-4(14-2)6(8(11)12)15-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
YDAGVAAGYJWBRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(OC(=C1OC)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)









